molecular formula C13H15NO4 B11746024 (S)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one CAS No. 2514942-86-8

(S)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one

Cat. No.: B11746024
CAS No.: 2514942-86-8
M. Wt: 249.26 g/mol
InChI Key: JUEBDVANOFZMMX-LLVKDONJSA-N
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Description

(S)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one is a complex organic compound that features a unique combination of a benzo[d][1,3]dioxin ring and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one typically involves the construction of the benzo[d][1,3]dioxin ring followed by the formation of the oxazolidinone ring. One common method involves the use of salicylic acids and substituted ynones as substrates, which undergo a secondary amine-catalyzed dual Michael cascade reaction under mild conditions to form the benzo[d][1,3]dioxin ring . The oxazolidinone ring can then be introduced through a cyclization reaction involving an appropriate amine and carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of commercially available starting materials, catalyst-free conditions, and efficient reaction times to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one is unique due to its combination of the benzo[d][1,3]dioxin and oxazolidinone rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2514942-86-8

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

(5S)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H15NO4/c1-13(2)16-7-9-5-8(3-4-10(9)18-13)11-6-14-12(15)17-11/h3-5,11H,6-7H2,1-2H3,(H,14,15)/t11-/m1/s1

InChI Key

JUEBDVANOFZMMX-LLVKDONJSA-N

Isomeric SMILES

CC1(OCC2=C(O1)C=CC(=C2)[C@H]3CNC(=O)O3)C

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C3CNC(=O)O3)C

Origin of Product

United States

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